(2-Methylpropyl)(3-phenylpropyl)amine

Description

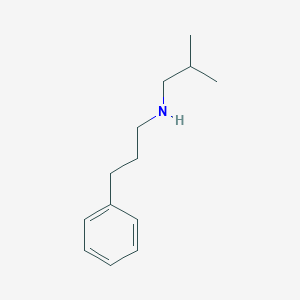

(2-Methylpropyl)(3-phenylpropyl)amine (CAS 36938-76-8) is a secondary amine with a branched 2-methylpropyl (isobutyl) group and a linear 3-phenylpropyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁N (MW: 191.32 g/mol). The compound is synthesized via alkylation or substitution reactions, as inferred from similar synthetic pathways for phenoxypropylamines (e.g., alkylation of amines with haloalkanes) . Its structure combines hydrophobic (phenyl and isobutyl) and amine functionalities, making it relevant in pharmaceutical and agrochemical research, particularly for derivatization into bioactive molecules .

Properties

IUPAC Name |

2-methyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHQVMSAXOWBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Methylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 3-phenylpropyl bromide with 2-methylpropylamine under basic conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the reductive amination of 3-phenylpropanal with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers high yields and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

(2-Methylpropyl)(3-phenylpropyl)amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(3-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The pathways involved in its mechanism of action can vary, but they often include interactions with proteins and other macromolecules .

Comparison with Similar Compounds

Bis-(3-phenylpropyl)amine (CAS 93948-20-0)

- Structure : Tertiary amine with two 3-phenylpropyl groups.

- Formula : C₁₈H₂₃N (MW: 253.39 g/mol).

- Key Differences :

- Basicity : Reduced basicity compared to the secondary amine target compound due to tertiary nitrogen .

- Lipophilicity : Higher logP (estimated) due to additional phenylpropyl groups, enhancing membrane permeability.

- Applications : Used in coordination chemistry and as a precursor for surfactants or catalysts .

(2-Methoxyethyl)(3-phenylpropyl)amine (CAS 255042-04-7)

- Structure : Secondary amine with a polar 2-methoxyethyl group replacing the isobutyl group.

- Formula: C₁₂H₁₉NO (MW: 193.29 g/mol).

- Key Differences :

(3-Chlorophenyl)methylamine

- Structure : Secondary amine with a chlorinated aryl group.

- Formula : C₁₁H₁₆ClN (MW: 197.70 g/mol).

- Toxicity: Halogenation may increase toxicity or environmental persistence compared to non-halogenated analogs .

Methyl(3-phenoxypropyl)amine (from )

- Structure: Secondary amine with a methyl group and 3-phenoxypropyl chain.

- Key Differences: Ether Linkage: Phenoxy group enhances rigidity and may influence conformational stability in biological targets . Synthetic Utility: Used as a building block for substituted phenyl analogs in agrochemicals .

Data Table: Structural and Physicochemical Comparison

Biological Activity

(2-Methylpropyl)(3-phenylpropyl)amine is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound, often referred to as a secondary amine, features a branched alkyl chain and a phenyl group. Its unique structure allows it to interact with various biological targets, making it an interesting candidate for further study in pharmacology and biochemistry.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways depend on the context in which the compound is used, but it has been noted for potential interactions with:

- Enzymatic pathways : It may act as an inhibitor or activator for certain enzymes involved in metabolic processes.

- Receptor binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

1. Biological Activity Studies

Research has indicated that this compound exhibits diverse biological activities. Some key findings include:

- Antimicrobial properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.

- Cytotoxic effects : Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

2. Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Neurotransmitter Interaction : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential use in treating mood disorders .

- Inhibition of Pathogenic Microorganisms : Research indicated that this compound derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Applications in Medicine

The potential therapeutic applications of this compound are extensive:

- Drug Development : As a precursor for synthesizing new pharmaceuticals targeting various diseases.

- Specialty Chemicals Production : Utilized in creating intermediates for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.